![molecular formula C14H20N2O B1467361 1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine CAS No. 1457488-79-7](/img/structure/B1467361.png)
1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine
Descripción general
Descripción
The compound “1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine” is an organic compound containing an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), an oxane (tetrahydrofuran) group, and an amine group. The presence of these functional groups could imply potential bioactivity .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of an indole ring with an amine group at the 5-position, and an oxane group attached to the indole via a methylene bridge. This structure could potentially exhibit interesting chemical properties due to the electron-rich nature of the indole and amine groups, and the ether-like properties of the oxane group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole and amine groups, which could act as nucleophiles in various reactions. The oxane group might also participate in reactions involving the opening of the ether ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or stereochemistry. In general, we can expect that it would exhibit the typical properties of indole-containing compounds, such as relatively high stability and potential for hydrogen bonding due to the amine group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Research on similar compounds, like 1-(5-methyl-1H-indol-6-yl)ethan-1-one, has focused on synthesis and crystal structure analysis. These studies provide foundational knowledge for understanding the chemical properties and potential applications of 1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine (Kukuljan, Kranjc, & Perdih, 2016).
Aminoalcohol Motif in Organic Synthesis : The 1,2-aminoalcohol motif, which is structurally related to 1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine, is significant in organic synthesis, particularly in pharmaceuticals and natural products. Studies in this area explore metal-free photosensitization protocols for introducing amine and alcohol functionalities into alkene substrates (Patra, Das, Daniliuc, & Glorius, 2021).
Antiproliferative and Antimicrobial Properties : Compounds with structural similarities to 1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine have been explored for their antiproliferative and antimicrobial properties. Such research is crucial for developing new therapeutic agents and understanding their mechanisms of action (Gür et al., 2020).
Synthesis of Derivatives and Biological Activity : The synthesis of various derivatives of indole and related compounds, and their biological activities, is a significant area of research. This includes exploring their antimicrobial, antifungal, and cytotoxic activities, which could lead to the development of new drugs and therapeutic agents (Saundane, Verma, & Katkar, 2013).
Synthesis for Pharmacological Applications : The process of synthesizing compounds similar to 1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine and evaluating their pharmacological properties, such as monoamine oxidase inhibition, is another key research area. This research contributes to understanding how these compounds can be used in medical applications (Renton et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-(oxan-4-ylmethyl)-2,3-dihydroindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-1-2-14-12(9-13)3-6-16(14)10-11-4-7-17-8-5-11/h1-2,9,11H,3-8,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGZIJHSASSREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



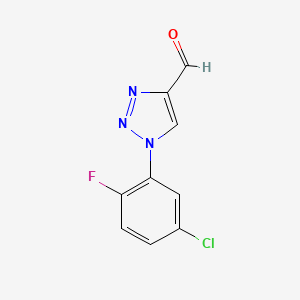
![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)
![6-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B1467285.png)
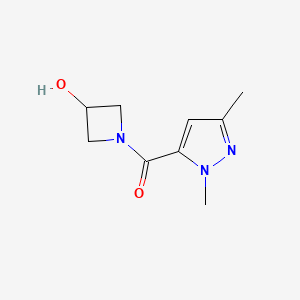

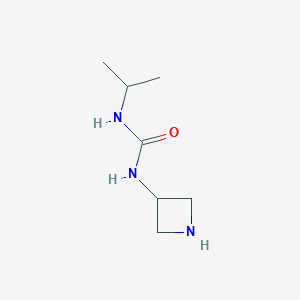
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467289.png)
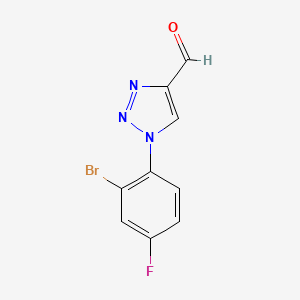

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)

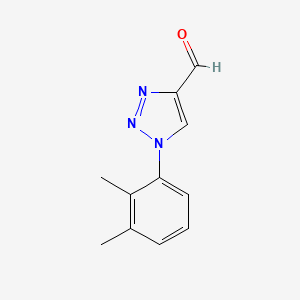

![tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate](/img/structure/B1467301.png)